Methyl 9,10-dibromostearate

CAS No.: 25456-04-6

Cat. No.: VC7962567

Molecular Formula: C19H36Br2O2

Molecular Weight: 456.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25456-04-6 |

|---|---|

| Molecular Formula | C19H36Br2O2 |

| Molecular Weight | 456.3 g/mol |

| IUPAC Name | methyl 9,10-dibromooctadecanoate |

| Standard InChI | InChI=1S/C19H36Br2O2/c1-3-4-5-6-8-11-14-17(20)18(21)15-12-9-7-10-13-16-19(22)23-2/h17-18H,3-16H2,1-2H3 |

| Standard InChI Key | QNMTXFWVHQDSNR-UHFFFAOYSA-N |

| SMILES | CCCCCCCCC(C(CCCCCCCC(=O)OC)Br)Br |

| Canonical SMILES | CCCCCCCCC(C(CCCCCCCC(=O)OC)Br)Br |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

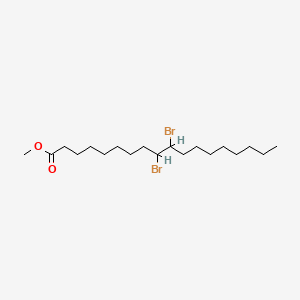

Methyl 9,10-dibromostearate is systematically named methyl 9,10-dibromooctadecanoate, reflecting its 18-carbon stearic acid chain with bromine atoms at positions 9 and 10, esterified with a methyl group. Its molecular formula is C₁₉H₃₆Br₂O₂, yielding a molecular weight of 456.3 g/mol . The compound’s IUPAC name, SMILES notation (CCCCCCCCC(C(CCCCCCCC(=O)OC)Br)Br), and InChI key (QNMTXFWVHQDSNR-UHFFFAOYSA-N) provide unambiguous identifiers for database searches .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 456.3 g/mol | PubChem |

| Heavy Atom Count | 23 | PubChem |

| Topological Polar SA | 26.3 Ų | PubChem |

| Kovats Retention Index | 2671.9 (semi-nonpolar) | PubChem |

| Melting Point | Not reported | — |

Synthesis and Reaction Pathways

Bromination of Unsaturated Precursors

Methyl 9,10-dibromostearate is typically synthesized via electrophilic bromination of methyl oleate (methyl (9Z)-octadec-9-enoate). Introducing bromine (Br₂) across the double bond of oleic acid derivatives yields vicinal dibromoalkanes, with the reaction proceeding via a cyclic bromonium ion intermediate . Experimental protocols from lipid bromination studies demonstrate that 2 equivalents of Br₂ in dichloromethane (DCM) at room temperature achieve complete diaddition .

Methyl Esterification

Brominated stearic acid is esterified using methanol and toluenesulfonic acid as a catalyst. Post-reaction, the product is purified via liquid-liquid extraction (DCM/water) and characterized by NMR to confirm esterification .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR analysis reveals distinct proton environments:

-

δ 1.2–1.6 ppm: Methylenic protons (CH₂) along the aliphatic chain.

-

δ 3.6 ppm: Singlet for the methoxy group (-OCH₃).

¹³C-NMR spectra confirm the ester carbonyl at δ 174 ppm and brominated carbons at δ 55–60 ppm .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) under low cone voltage (5V) displays the molecular ion peak at m/z 456.3 [M+H]⁺, while higher voltages (20V) induce Br₂ loss (m/z 378.3) . GC-MS fragmentation patterns align with aliphatic chain cleavage, yielding dominant ions at m/z 41, 55, and 74 .

Table 2: Characteristic Mass Spectral Peaks

| m/z | Relative Abundance | Fragmentation Pathway |

|---|---|---|

| 456.3 | 100% | Molecular ion [M+H]⁺ |

| 378.3 | 65% | Loss of Br₂ |

| 74 | 85% | Methyl ester fragment |

Applications in Analytical Chemistry

Internal Standard for Biomarker Quantification

Methyl 9,10-dibromostearate serves as an internal reference in lipidomics to normalize chlorinated phospholipid biomarkers. In studies assessing chlorine gas exposure, brominated analogs enable relative quantification of chlorohydrins (e.g., 9-chloro-10-hydroxystearic acid) via LC-MS/MS . Co-elution with target analytes ensures retention time alignment, minimizing matrix effects.

Substrate for Halogenation Mechanism Studies

Challenges and Future Directions

Synthetic Yield Optimization

Current protocols report 55–60% yields post-recrystallization, limited by competing side reactions and purification losses . Advances in catalytic bromination or flow chemistry may enhance efficiency.

Expanding Analytical Utility

Future research should explore methyl 9,10-dibromostearate’s potential in stable isotope labeling for tracer studies or as a calibrant in high-resolution mass spectrometry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume